1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
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Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Design
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethoxybenzyl)urea is a complex chemical compound that can be utilized in various scientific research applications. Its structure comprises multiple functional groups, including cyanopyridine, piperidine, and urea moieties, which may contribute to its potential as a ligand in molecular complexes or as a scaffold in the design of new pharmaceutical compounds. Studies on similar urea derivatives have shown their potential in forming noncentrosymmetric structures for nonlinear optics due to ideal orientation of chromophores linked by hydrogen bonds, suggesting applications in materials science (M. Muthuraman et al., 2001).
Potential Biological Activity
The presence of piperidin-4-yl and cyanopyridin-2-yl groups in the compound's structure may indicate potential biological activity. For instance, compounds with piperidine moieties have been explored for their anti-HIV-1 activity, suggesting possible applications in antiviral research (N. Sakakibara et al., 2015). Additionally, the urea component is a common feature in many biologically active compounds, such as inhibitors of soluble epoxide hydrolase, which have applications in reducing inflammatory pain (T. Rose et al., 2010).
Applications in Molecular Engineering
The versatility of the compound's structure may lend itself to applications in molecular engineering, such as the design of metal-organic frameworks (MOFs) or coordination complexes. The ability of similar urea-based compounds to form stable hydrogen-bonded complexes could be harnessed in the self-assembly of novel nanomaterials or in the crystallization of challenging molecules for structural analysis (P. Corbin et al., 2001).
Potential for Drug Design
Given the structural complexity and the presence of multiple pharmacophoric elements, this compound could serve as a lead structure in drug design. Research on similar structures has shown the potential for developing new therapeutic agents targeting a range of biological receptors, including dopamine and serotonin receptors, which are crucial in neuropsychiatric disorders (N. Ullah et al., 2015).
Properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-29-19-6-5-17(12-20(19)30-2)15-26-22(28)25-14-16-7-10-27(11-8-16)21-18(13-23)4-3-9-24-21/h3-6,9,12,16H,7-8,10-11,14-15H2,1-2H3,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJLHEBBNODFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.